Methane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY3298176 (hydrochloride) is a novel dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist. It is being developed for the treatment of type 2 diabetes mellitus. This compound has shown promising results in clinical trials, demonstrating significant improvements in glycemic control and body weight reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: LY3298176 is a fatty acid modified peptide designed for once-weekly subcutaneous administration. The synthesis involves the modification of a peptide backbone with a fatty acid moiety to enhance its pharmacokinetic properties. The peptide is synthesized using solid-phase peptide synthesis, followed by conjugation with the fatty acid .
Industrial Production Methods: The industrial production of LY3298176 involves large-scale solid-phase peptide synthesis, purification through high-performance liquid chromatography, and lyophilization to obtain the final product. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: LY3298176 undergoes various chemical reactions, including:
Oxidation: The peptide backbone can undergo oxidation, particularly at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide.
Major Products Formed:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
LY3298176 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Developed as a therapeutic agent for type 2 diabetes mellitus, showing significant improvements in glycemic control and body weight reduction.
Industry: Potential applications in the development of novel peptide-based therapeutics
Mechanism of Action
LY3298176 exerts its effects by activating both glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors. This dual agonism enhances insulin secretion, reduces glucagon secretion, and slows gastric emptying, leading to improved glycemic control and reduced body weight. The compound acts on pancreatic beta-cells to stimulate insulin secretion in a glucose-dependent manner .
Comparison with Similar Compounds
Dulaglutide: A selective glucagon-like peptide-1 receptor agonist.
Semaglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic effects.
Comparison: LY3298176 is unique due to its dual agonism of both glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors, which provides superior glycemic control and weight reduction compared to selective glucagon-like peptide-1 receptor agonists like dulaglutide and semaglutide .
Properties
Molecular Formula |
CH5Cl |
---|---|
Molecular Weight |
52.50 g/mol |
IUPAC Name |
methane;hydrochloride |
InChI |
InChI=1S/CH4.ClH/h1H4;1H |
InChI Key |
FBBDOOHMGLLEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.